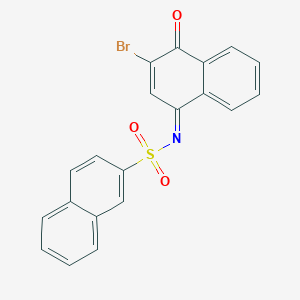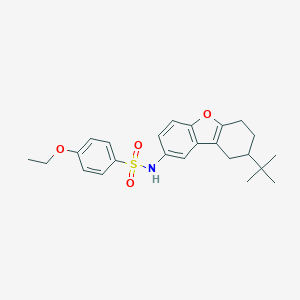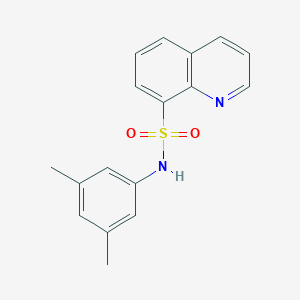
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has a unique chemical structure that makes it a valuable tool for studying biological processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is not well understood. However, it is thought to work by binding to specific sites on enzymes or proteins, thereby inhibiting their activity or disrupting their interactions with other molecules.
Biochemical and Physiological Effects:
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in lab experiments is its ability to selectively inhibit the activity of enzymes and proteins. This makes it a valuable tool for studying the role of specific enzymes and proteins in biological processes. However, one limitation of using this compound is that it may not be suitable for use in vivo due to its potential toxicity.
Future Directions
There are several future directions for research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research is the development of new applications for this compound, such as in the treatment of neurological disorders or cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves several steps. The first step is the synthesis of 3-bromo-4-hydroxy-1(4H)-naphthalenone, which is then reacted with 2-naphthalenesulfonamide to form the final product. The synthesis of this compound is relatively straightforward and can be done using standard laboratory techniques.
Scientific Research Applications
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been used in a variety of scientific research applications. One of the most common applications is in the study of enzyme inhibitors. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been used in the study of protein-protein interactions and has been shown to disrupt the interaction between two proteins involved in cancer cell growth.
properties
Molecular Formula |
C20H12BrNO3S |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(NE)-N-(3-bromo-4-oxonaphthalen-1-ylidene)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H12BrNO3S/c21-18-12-19(16-7-3-4-8-17(16)20(18)23)22-26(24,25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H/b22-19+ |
InChI Key |
BAWKTFNZWIXBKX-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C/3\C=C(C(=O)C4=CC=CC=C43)Br |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)

